molecular formula C20H29NO2 B14551004 3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]- CAS No. 61707-43-5

3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]-

Cat. No.: B14551004
CAS No.: 61707-43-5
M. Wt: 315.4 g/mol
InChI Key: MJXRRFJOXBFFAC-UHFFFAOYSA-N
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Description

3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[222]oct-6-yl]- is a complex organic compound that features a ketone functional group and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]- typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, which react with carbonyl compounds to form alcohols . The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic ketones and alcohols, such as:

  • 3-Hexanone
  • 6-Hydroxy-2-azabicyclo[2.2.2]octane
  • Phenylmethyl derivatives of bicyclic compounds

Uniqueness

What sets 3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]- apart is its unique combination of a ketone group with a bicyclic structure and a phenylmethyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

61707-43-5

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

6-(2-benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-6-yl)hexan-3-one

InChI

InChI=1S/C20H29NO2/c1-2-18(22)9-6-12-20(23)13-17-10-11-19(20)21(15-17)14-16-7-4-3-5-8-16/h3-5,7-8,17,19,23H,2,6,9-15H2,1H3

InChI Key

MJXRRFJOXBFFAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCC1(CC2CCC1N(C2)CC3=CC=CC=C3)O

Origin of Product

United States

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